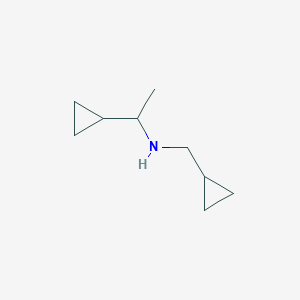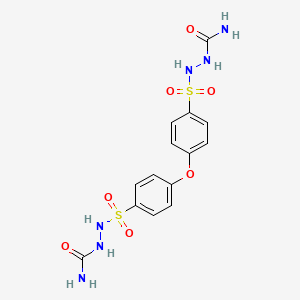
4,4\'-Bis-(sulfonylsemicarbazido)-diphenylether
Overview
Description
4,4’-Bis-(sulfonylsemicarbazido)-diphenylether is a complex organic compound characterized by the presence of sulfonylsemicarbazido groups attached to a diphenylether backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis-(sulfonylsemicarbazido)-diphenylether typically involves the reaction of diphenylether with sulfonylsemicarbazide under controlled conditions. One common method involves the use of electrophilic substitution reactions where diphenylether is treated with sulfonylsemicarbazide in the presence of a suitable catalyst, such as aluminum chloride, in a solvent like dichloroethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis-(sulfonylsemicarbazido)-diphenylether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions include various sulfonyl and sulfide derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4,4’-Bis-(sulfonylsemicarbazido)-diphenylether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of high-performance polymers and materials with unique mechanical and thermal properties .
Mechanism of Action
The mechanism of action of 4,4’-Bis-(sulfonylsemicarbazido)-diphenylether involves its interaction with molecular targets through its sulfonylsemicarbazido groups. These groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The pathways involved include modulation of enzyme activity and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl: A phenanthroimidazole-based compound with similar structural features.
4,4’-Bis(N-carbazolyl)biphenyl: A carbazole-based compound used in organic electronics.
Uniqueness
4,4’-Bis-(sulfonylsemicarbazido)-diphenylether is unique due to its sulfonylsemicarbazido groups, which impart distinct chemical reactivity and biological activity compared to other biphenyl derivatives
Properties
IUPAC Name |
[[4-[4-[(carbamoylamino)sulfamoyl]phenoxy]phenyl]sulfonylamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O7S2/c15-13(21)17-19-28(23,24)11-5-1-9(2-6-11)27-10-3-7-12(8-4-10)29(25,26)20-18-14(16)22/h1-8,19-20H,(H3,15,17,21)(H3,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCXMCKPFMMTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NNC(=O)N)S(=O)(=O)NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


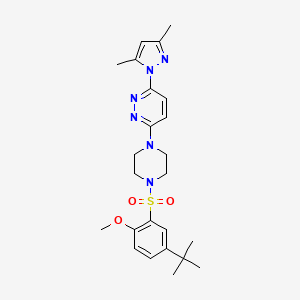
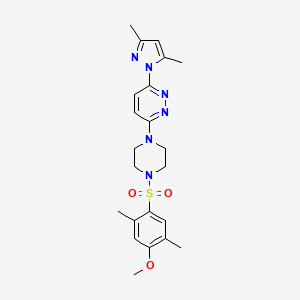

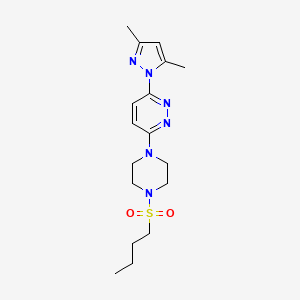
![2-Bromo-4,7-difluorobenzo[d]thiazole](/img/structure/B3201511.png)


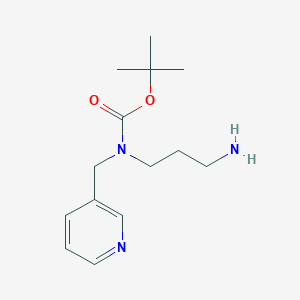
amine](/img/structure/B3201550.png)
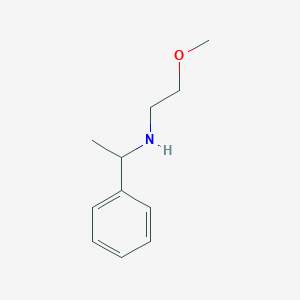
![3-[(Propan-2-yl)amino]benzonitrile](/img/structure/B3201568.png)
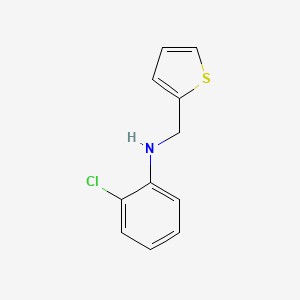
![N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide](/img/structure/B3201580.png)
